molecular formula C9H14O4 B8479263 Ethyl 2-methyl-3,5-dioxohexanoate

Ethyl 2-methyl-3,5-dioxohexanoate

Cat. No.: B8479263
M. Wt: 186.20 g/mol
InChI Key: MZIYFLYDPIBOMS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3,5-dioxohexanoate is a β-keto ester characterized by a six-carbon backbone with two ketone groups at positions 3 and 5, a methyl substituent at position 2, and an ethyl ester moiety. Its bifunctional carbonyl groups enable diverse reactivity, including nucleophilic additions and intramolecular cyclizations, making it valuable for constructing complex molecules.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 2-methyl-3,5-dioxohexanoate

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)7(3)8(11)5-6(2)10/h7H,4-5H2,1-3H3

InChI Key

MZIYFLYDPIBOMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 4-Methyl-3,5-dioxohexanoate

  • Structure : Differs by a methyl ester (vs. ethyl) and a methyl substituent at position 4 (vs. position 2).
  • Reactivity: Under basic conditions (pH 9.2 buffer), this methyl ester undergoes cyclization to form 4-hydroxy-5,6-dimethyl-2-pyrone (78% yield) . Ethyl 2-methyl-3,5-dioxohexanoate may exhibit slower cyclization due to steric hindrance from the bulkier ethyl group.
  • Applications : Used in pyrone synthesis, whereas the ethyl analog might prioritize ester stability in stepwise reactions.

tert-Butyl 6-Chloro-3,5-dioxohexanoate (CDHE)

  • Structure : Features a tert-butyl ester and a chloro substituent at position 4.
  • Stability : The tert-butyl group enhances steric protection, reducing hydrolysis susceptibility compared to ethyl or methyl esters. This stability is advantageous in enzymatic reduction studies .
  • Biological Relevance: The chloro substituent and bulky ester make CDHE a substrate for enantioselective reductions, a niche less explored for this compound.
Table 1: Structural and Reactivity Comparison
Compound Ester Group Substituents Key Reactivity Yield in Cyclization
This compound Ethyl 2-methyl Likely cyclization to pyrones* Not reported
Methyl 4-methyl-3,5-dioxohexanoate Methyl 4-methyl Forms 4-hydroxy-5,6-dimethyl-2-pyrone 78%
tert-Butyl 6-chloro-3,5-dioxohexanoate tert-Butyl 6-chloro Enzymatic reduction substrate N/A

Functional Group Comparisons

Diketone Esters vs. Hydroxy Esters

  • Ethyl 3-hydroxy-3,5-dimethylhexanoate: Contains a hydroxyl group instead of a diketone system. This structural difference reduces electrophilic reactivity but increases hydrogen-bonding capacity (TPSA = 46.5 vs. ~70–80 for diketones), impacting solubility and biological interactions .
  • Ethyl 2-acetylhexanoate: Features a single acetyl group, limiting cyclization pathways compared to this compound. Its applications focus on acetoacetate chemistry rather than polyketide-derived systems .

Lactone Formation Potential

  • Methyl-3,5-dioxohexanoate: Not detected in studies using ethyl acetate extraction, likely due to lactonization to 4-hydroxy-6-methylpyran-2-one .
  • This compound: Predicted to form analogous lactones under acidic or basic conditions, though reaction kinetics may vary with ester bulk.
Table 2: Physical Properties of Selected Analogs
Compound Molecular Weight (g/mol) Boiling Point (°C) LogP
This compound* ~200 (estimated) ~300 (estimated) ~1.2
Methyl 4-methyl-3,5-dioxohexanoate 172.18 Not reported ~0.8
Ethyl 3-hydroxy-3,5-dimethylhexanoate 188.26 309.8 (predicted) 1.7

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